1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound featuring a coumarin (2-oxo-2H-1-benzopyran) core fused to a sulfanylidene-substituted imidazolidin-4-one ring. The coumarin moiety is known for its photophysical properties and biological relevance, including anticoagulant and antimicrobial activities .
Properties
CAS No. |
66042-99-7 |
|---|---|
Molecular Formula |
C18H12N2O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2-oxochromen-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H12N2O3S/c21-16-11-19(18(24)20(16)13-4-2-1-3-5-13)14-7-8-15-12(10-14)6-9-17(22)23-15/h1-10H,11H2 |
InChI Key |
WWQVVCBPDLNPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1C2=CC3=C(C=C2)OC(=O)C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-6-carbaldehyde with thiourea and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Coumarin-Imidazolidinone Hybrids
- 1-(Coumarin-6-yl)-3-aryl-imidazolidin-4-ones: Replacement of the sulfanylidene group with a carbonyl (C=O) reduces lipophilicity but may improve aqueous solubility. For example, coumarin-linked imidazolidinones without sulfur substitution have shown inhibitory activity against HIV-1 integrase .
- Sulfanylidene vs. Urea Derivatives : The sulfanylidene group in the target compound distinguishes it from urea-based analogs like DMTU (1,3-di-m-tolylurea) and DMTU1 (1-(4-chlorophenyl)-3-p-tolylurea) (Figure 1, ). Urea derivatives typically exhibit stronger hydrogen-bonding capacity, whereas sulfanylidene groups may favor hydrophobic interactions.

Coumarin-Containing Pharmaceuticals
- Zidovudine (AZT) : A nucleoside reverse transcriptase inhibitor with a thymidine-like structure (Figure 1a, ). Unlike the target compound, AZT lacks a coumarin core but shares heterocyclic features. The coumarin moiety in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life due to aromatic stacking.
Sulfur-Containing Heterocycles
- Thiazolidinones: These compounds, featuring a C=S group in a five-membered ring, are known for antidiabetic (e.g., troglitazone) and antimicrobial activities. The target compound’s sulfanylidene group may similarly enhance membrane permeability but could reduce metabolic stability compared to oxygenated analogs.
Physicochemical and Pharmacokinetic Properties
Research Findings and Hypotheses
- Biological Potency: Coumarin derivatives (e.g., warfarin) often target vitamin K epoxide reductase. The imidazolidinone-sulfanylidene hybrid could disrupt similar pathways but with enhanced tissue penetration due to lipophilicity.
- Stability : Sulfur-containing compounds are prone to oxidation, which may limit the target compound’s in vivo stability compared to AZT or HPMCP (Figure 1c, ), a polymer with high gastrointestinal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

